molecular formula C11H13NO5 B8667467 (4-Amino-phenoxy)-acetic Acid Methoxycarbonylmethyl Ester

(4-Amino-phenoxy)-acetic Acid Methoxycarbonylmethyl Ester

Cat. No. B8667467
M. Wt: 239.22 g/mol
InChI Key: KRLMYRHIXSVORG-UHFFFAOYSA-N
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Description

(4-Amino-phenoxy)-acetic Acid Methoxycarbonylmethyl Ester is a useful research compound. Its molecular formula is C11H13NO5 and its molecular weight is 239.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality (4-Amino-phenoxy)-acetic Acid Methoxycarbonylmethyl Ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Amino-phenoxy)-acetic Acid Methoxycarbonylmethyl Ester including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

(4-Amino-phenoxy)-acetic Acid Methoxycarbonylmethyl Ester

Molecular Formula

C11H13NO5

Molecular Weight

239.22 g/mol

IUPAC Name

(2-methoxy-2-oxoethyl) 2-(4-aminophenoxy)acetate

InChI

InChI=1S/C11H13NO5/c1-15-10(13)6-17-11(14)7-16-9-4-2-8(12)3-5-9/h2-5H,6-7,12H2,1H3

InChI Key

KRLMYRHIXSVORG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)COC(=O)COC1=CC=C(C=C1)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

(4-Nitrophenoxy)-acetic acid methoxycarbonyl methyl ester 44 (20 g, 74.3 mmol) was dissolved in dimethyl formamide (100 ml) in a pressure vessel. Palladium on carbon (5%, 8 g) was added, and the mixture stirred under an atmosphere of hydrogen (4 kg) for 2 hours. The catalyst was removed by filtration and ice water (400 ml) was added to the filtrate. Crude 45 was extracted into ethyl acetate, dried over Na2SO4 and distilled. Crude 45 was then recrystallised from chloroform:hexane (1:6) to get pure 45 (13 g, 73%) as a light brown shining powder with an m.p. between 76.5-78.5° C.
Name
(4-Nitrophenoxy)-acetic acid methoxycarbonyl methyl ester
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
8 g
Type
catalyst
Reaction Step Two
Name
Yield
73%

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